REACTION_CXSMILES
|
[CH:1]1([C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[CH2:5])[CH2:3][CH2:2]1.C(S(O)(=O)=O)(F)(F)F>>[CH:1]1([CH:4]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH3:5])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
5 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=C)C1=CC=CC=C1
|
Name
|
(C5H5)(CO)3MoH
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 μL
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an immediate reaction
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |